
SPOP-IN-6b (dihydrochloride)
Vue d'ensemble
Description
SPOP-IN-6b (dihydrochloride) is a useful research compound. Its molecular formula is C28H34Cl2N6O3 and its molecular weight is 573.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality SPOP-IN-6b (dihydrochloride) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about SPOP-IN-6b (dihydrochloride) including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Tumor Suppression in Breast Cancers : SPOP plays a crucial role as a tumor suppressor by promoting the turnover of SRC-3, thereby inhibiting oncogenic signaling and tumorigenesis in breast cancers (Li et al., 2011).
DNA Repair and Chromosomal Stability : It is involved in promoting homologous recombination repair during DNA replication by removing 53BP1 from chromatin. Mutations in SPOP can disrupt this process, leading to chromosomal instability (Wang et al., 2021).
Cellular Senescence in Cancer Cells : SPOP acts as a tumor suppressor by targeting SENP7 for degradation, which leads to epigenetic gene silencing and cell death in cancer cells (Zhu et al., 2015).
Osteosarcoma Treatment : Down-regulation of SPOP suppresses osteosarcoma cell migration and invasion, making it a promising drug target for treating osteosarcoma (Chen et al., 2018).
Role in Genome Stability : SPOP is vital in DNA damage response and DNA replication, acting as a "gatekeeper" in genome stability (Maekawa & Higashiyama, 2020).
Kidney Cancer Therapy : Inhibiting SPOP in kidney cancer cells can suppress oncogenic signaling and induce cell death, offering a potential treatment option for clear cell renal cell carcinoma (Stone, 2016).
Cancer Development and Progression : SPOP plays a significant role in cancer development and progression, and targeting it may lead to rational therapeutic targets (Yang & Zhu, 2022).
Liver Cancer Treatment : SPOP is negatively associated with liver cancer malignancies and inhibits cell proliferation and migration, potentially reducing tumor grade and intrahepatic metastasis (Huang et al., 2015).
Propriétés
IUPAC Name |
6-imino-11-methyl-N-(3-morpholin-4-ylpropyl)-2-oxo-7-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N6O3.2ClH/c1-20-7-5-13-34-25(20)31-26-23(28(34)36)19-22(24(29)33(26)14-10-21-8-3-2-4-9-21)27(35)30-11-6-12-32-15-17-37-18-16-32;;/h2-5,7-9,13,19,29H,6,10-12,14-18H2,1H3,(H,30,35);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVSZARUGVYSIAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCC4=CC=CC=C4)C(=O)NCCCN5CCOCC5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34Cl2N6O3 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
573.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
SPOP-IN-6b (dihydrochloride) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(18S)-18-(difluoromethyl)-13-fluoro-7,7-dimethyl-9,20-dioxa-1,2,6,17,23-pentazapentacyclo[19.3.1.04,24.010,15.017,22]pentacosa-2,4(24),10(15),11,13,21(25),22-heptaen-5-one](/img/structure/B8210113.png)
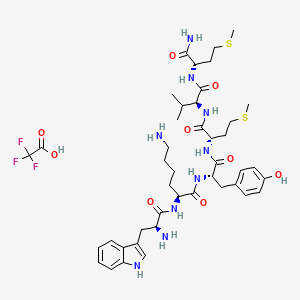
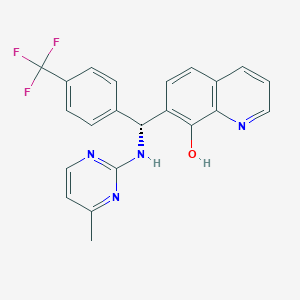

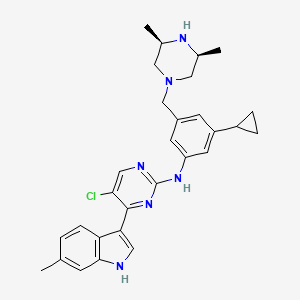
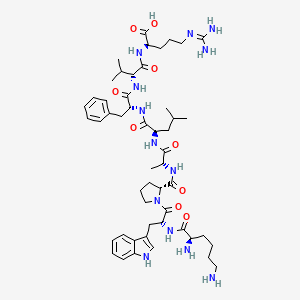
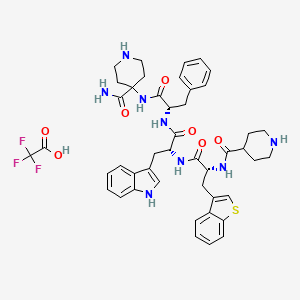

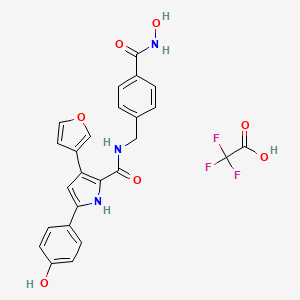
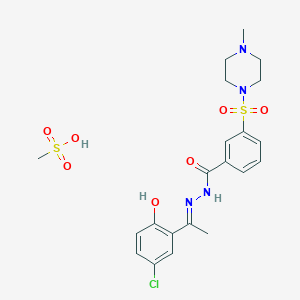
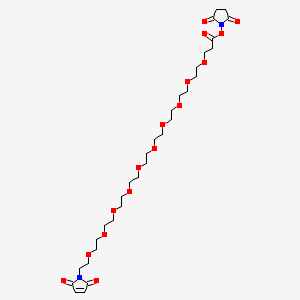
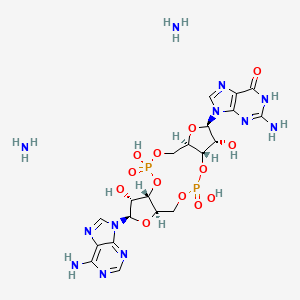
![3-(2,6-difluoro-3,5-dimethoxyphenyl)-1-ethyl-8-(hydroxymethyl)-7-(phenylsulfonyl)-1,3,4,7-tetrahydro-2H-pyrrolo[3',2':5,6]pyrido[4,3-d]pyrimidin-2-one](/img/structure/B8210217.png)